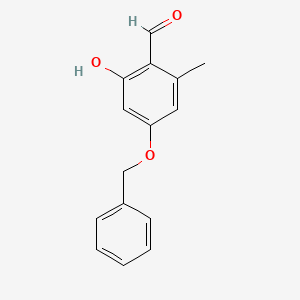
N-(2,1,3-Benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,1,3-Benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide: is a heterocyclic compound that combines the structural features of benzothiadiazole and pyrimidine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-Benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the following steps:
-
Formation of the Benzothiadiazole Moiety
- Starting from commercially available 2-aminobenzenethiol, the benzothiadiazole ring is formed through a cyclization reaction with nitrous acid.
- The reaction is carried out under acidic conditions, often using hydrochloric acid, at low temperatures to ensure the formation of the desired benzothiadiazole ring.
-
Synthesis of the Pyrimidine Ring
- The pyrimidine ring is synthesized separately, often starting from acetylacetone and guanidine.
- The reaction is typically conducted in the presence of a base such as sodium ethoxide, under reflux conditions.
-
Coupling of Benzothiadiazole and Pyrimidine Rings
- The final step involves coupling the benzothiadiazole and pyrimidine rings through an amide bond formation.
- This is achieved by reacting the benzothiadiazole derivative with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yields.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole ring.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction
- Reduction reactions can target the nitro groups or the carbonyl group in the carboxamide moiety.
- Typical reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution
- The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
- Common reagents include alkyl halides and aryl halides under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Alkylated or arylated derivatives of the original compound.
科学研究应用
Chemistry
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electron-accepting properties.
Photovoltaic Materials: It serves as a building block for the synthesis of materials used in dye-sensitized solar cells.
Biology and Medicine
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Cancer Research: It is being investigated for its potential anticancer properties, particularly in inhibiting specific enzymes involved in cancer cell proliferation.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Sensors: Employed in the development of chemical sensors for detecting various analytes.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.
Electron Transfer: In organic electronics, it facilitates electron transfer processes due to its electron-accepting nature.
相似化合物的比较
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog without the pyrimidine ring, used in similar applications but with different electronic properties.
5,6-Dimethylpyrimidine-4-carboxamide: Lacks the benzothiadiazole moiety, used in medicinal chemistry for different targets.
Uniqueness
Enhanced Electronic Properties: The combination of benzothiadiazole and pyrimidine rings provides unique electronic properties, making it more effective in organic electronics.
Broader Biological Activity: The compound’s structure allows it to interact with a wider range of biological targets, enhancing its potential as a therapeutic agent.
This detailed overview should provide a comprehensive understanding of N-(2,1,3-Benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide, its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-7-8(2)14-6-15-11(7)13(19)16-9-4-3-5-10-12(9)18-20-17-10/h3-6H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECANEBQHZDCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=CC3=NSN=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid](/img/structure/B2762172.png)
![(Z)-tert-butyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2762173.png)
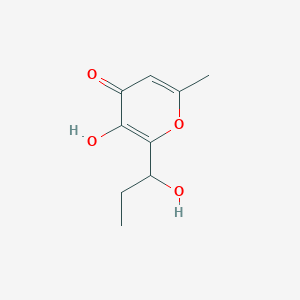
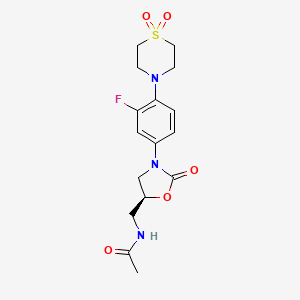
![3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-bromophenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2762176.png)
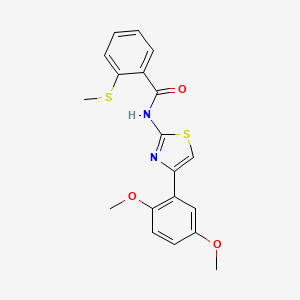
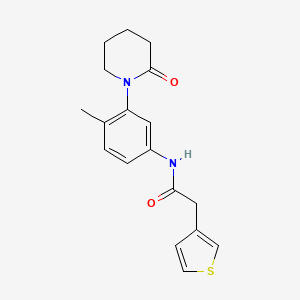
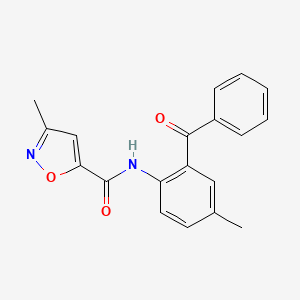
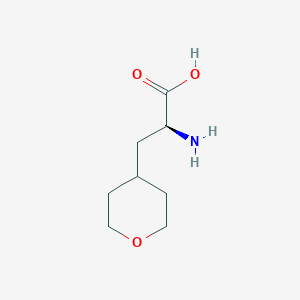
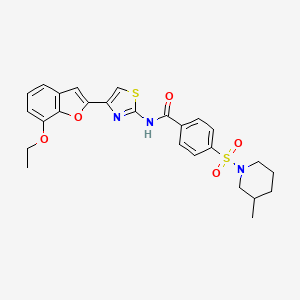
![(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid](/img/structure/B2762185.png)
![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2762186.png)
